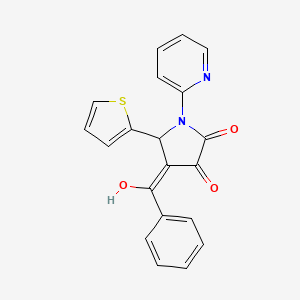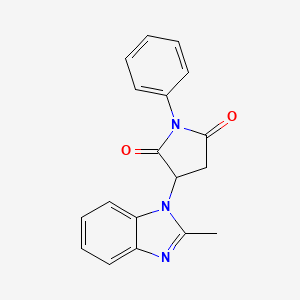![molecular formula C19H22N2O4S B5299634 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5299634.png)
2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide, also known as MMS, is a chemical compound that has been extensively studied for its potential use in scientific research. MMS is a sulfonamide-based compound that has been synthesized in the laboratory and has been shown to have a number of interesting properties that make it a useful tool for researchers.
作用機序
The mechanism of action of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide is not fully understood, but it is thought to involve the inhibition of enzymes and receptors that are involved in various biological processes. This compound has been shown to inhibit the activity of a number of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This compound has also been shown to inhibit the activity of several receptors, including the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects, and has also been shown to have anticonvulsant and analgesic effects. This compound has also been shown to have neuroprotective effects, and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide is its potent inhibitory effects on enzymes and receptors. This makes it a useful tool for researchers studying these biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, and the compound may not be readily available in some laboratories.
将来の方向性
There are several future directions for research involving 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide. One area of interest is the development of new analogs of this compound with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the potential therapeutic uses of this compound, particularly in the treatment of neurodegenerative diseases. Finally, this compound may also be useful as a tool for studying the role of enzymes and receptors in various biological processes.
合成法
The synthesis of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 3-aminobenzenesulfonamide. This reaction produces a key intermediate, which is then reacted with morpholine and acetic anhydride to produce the final product, this compound. The synthesis of this compound has been optimized over the years, and several different methods have been developed to produce high yields of the compound.
科学的研究の応用
2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been used extensively in scientific research, particularly in the field of biochemistry and pharmacology. The compound has been shown to have a number of interesting properties, including potent inhibitory effects on a number of enzymes and receptors. This compound has been used to study the mechanisms of action of these enzymes and receptors, and has also been used as a tool for drug discovery.
特性
IUPAC Name |
2-(4-methylphenyl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-5-7-16(8-6-15)13-19(22)20-17-3-2-4-18(14-17)26(23,24)21-9-11-25-12-10-21/h2-8,14H,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMTXLQBWCXUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5299563.png)
![(1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5299570.png)

![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5299605.png)
![N,N-dimethyl-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B5299613.png)
![N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-3-methyl-2-furamide](/img/structure/B5299616.png)
![methyl 2-[({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-2-methylpropanoate](/img/structure/B5299617.png)

![N-cyclohexyl-2-({4-[(pyridin-2-ylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5299636.png)
![5-{2-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-1H-imidazol-1-yl}-2-methoxypyridine](/img/structure/B5299641.png)
![2-(5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)benzonitrile](/img/structure/B5299648.png)
![methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299654.png)
![2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5299661.png)
![3-allyl-5-{4-[3-(2,5-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299666.png)